3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde
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Overview
Description
3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde is a chemical compound belonging to the group of phenylpropenes. It has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol. This compound is known for its unique structural features, which include an allyl group, a methoxy group, and a propynyl group attached to a benzaldehyde core.
Preparation Methods
The synthesis of 3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Allylation: The benzaldehyde derivative undergoes allylation to introduce the allyl group.
Propynylation: Finally, the propynyl group is introduced via a propynylation reaction.
The reaction conditions for these steps typically involve the use of appropriate catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Chemical Reactions Analysis
3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparison with Similar Compounds
3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde can be compared with other similar compounds, such as:
3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde: This compound has an ethoxy group instead of a methoxy group, which can lead to differences in its chemical and biological properties.
3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzyl alcohol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h2,4,8-10H,1,6-7H2,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEUEEOWEPCZRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC#C)CC=C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611393 |
Source
|
Record name | 3-Methoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872183-39-6 |
Source
|
Record name | 3-Methoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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